An In-Depth Technical Guide to the Thermodynamic Stability Profile of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (Clotrimazole)
An In-Depth Technical Guide to the Thermodynamic Stability Profile of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (Clotrimazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, widely known as Clotrimazole, is a broad-spectrum antifungal agent belonging to the imidazole class.[1] Its efficacy is intrinsically linked to its solid-state properties, which dictate its bioavailability, manufacturability, and shelf-life. A thorough understanding of the thermodynamic stability of Clotrimazole is paramount for the development of robust and effective pharmaceutical formulations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the thermodynamic stability profile of Clotrimazole, delving into its polymorphism, thermal behavior, and susceptibility to environmental factors. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate informed decision-making in the laboratory and during product development.
The thermodynamic stability of an active pharmaceutical ingredient (API) governs its tendency to exist in its most stable crystalline form, which generally corresponds to the state of lowest Gibbs free energy.[2] The presence of less stable, or metastable, forms can lead to unforeseen changes in physicochemical properties during storage and processing, potentially impacting the safety and efficacy of the final drug product. This guide will explore the known polymorphic forms of Clotrimazole and elucidate their thermodynamic relationship, providing a framework for controlling the solid-state properties of this important antifungal agent.
I. Polymorphism of Clotrimazole: A Tale of Two Forms
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.[3][4] Clotrimazole is known to exhibit at least two polymorphic forms, designated as Form 1 and Form 2.[3][4]
Form 1 is the commercially available and thermodynamically stable form under ambient conditions. In contrast, Form 2 is a metastable polymorph that has been identified through melt crystallization.[3][4] The existence of a metastable form necessitates a thorough characterization of both polymorphs to ensure the consistent performance of the drug substance and product.
Crystallographic and Thermodynamic Relationship
Recent studies have shed light on the structural aspects of both polymorphs. Single-crystal X-ray diffraction has been employed to determine the crystal structures, revealing differences in the molecular packing and conformation of the Clotrimazole molecule in the two forms.[3]
The thermodynamic relationship between polymorphs can be classified as either enantiotropic or monotropic. In an enantiotropic system, a reversible transition between forms occurs at a specific temperature, with each form being stable in a particular temperature range. In a monotropic system, one form is always more stable than the other, and any transition is irreversible.[5][6] For Clotrimazole, the available evidence strongly suggests a monotropic relationship between Form 1 and Form 2, with Form 1 being the stable form and Form 2 being the metastable form across all temperatures up to their melting points.[7] This implies that Form 2 has a thermodynamic driving force to convert to the more stable Form 1.
The following diagram illustrates the workflow for polymorphic screening and characterization, a crucial step in understanding the thermodynamic landscape of an API like Clotrimazole.
II. Thermal Analysis: Unveiling the Energetic Landscape
Thermal analysis techniques are indispensable tools for characterizing the thermodynamic stability of pharmaceutical solids. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal events that a substance undergoes upon heating.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |
| Form 1 | 142 - 145 | Not consistently reported | [8] |
| Form 2 | ~100 | Not consistently reported | [3] |
The lower melting point of Form 2 is consistent with it being the metastable polymorph, as dictated by the laws of thermodynamics. The stable form (Form 1) exhibits a higher melting point.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the Clotrimazole sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Scan from ambient temperature to a temperature above the melting point of the highest melting form (e.g., 25 °C to 200 °C).
-
Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Data Analysis: Determine the onset temperature of melting and the area under the melting endotherm to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and to determine the temperature at which decomposition occurs. Studies have shown that Clotrimazole is thermally stable up to approximately 200°C, with significant decomposition occurring at higher temperatures.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the Clotrimazole sample into a suitable pan (e.g., alumina or platinum).
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Scan from ambient temperature to a temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).
-
Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate.
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve.
The following diagram illustrates the expected relationship between the Gibbs free energy and temperature for the monotropic polymorphs of Clotrimazole.
III. Influence of Environmental Factors on Stability
The thermodynamic stability of Clotrimazole can be influenced by environmental factors such as humidity and light. Understanding these effects is crucial for defining appropriate storage conditions and ensuring product quality throughout its shelf life.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. While a definitive hygroscopicity classification for Clotrimazole is not widely published, one product monograph describes it as "slightly hygroscopic".[9] Moisture uptake can lead to physical changes such as deliquescence, and can also increase the rate of chemical degradation.
-
Instrument: A dynamic vapor sorption (DVS) analyzer or a series of desiccators with saturated salt solutions to maintain constant relative humidity (RH).
-
Sample Preparation: Place a known mass of the Clotrimazole sample in the instrument.
-
RH Range: Expose the sample to a range of RH values, typically from 0% to 95% RH, in a stepwise manner.
-
Equilibrium: At each RH step, allow the sample to equilibrate until a constant weight is achieved.
-
Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry weight) against the corresponding RH to generate the moisture sorption isotherm.[10][11]
Photostability
Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance and its susceptibility to degradation under various stress conditions, including exposure to light. These studies are essential for developing stability-indicating analytical methods.
IV. Regulatory Considerations and Stability Testing
Regulatory agencies such as the International Council for Harmonisation (ICH) provide guidelines for stability testing of new drug substances and products.[12][13][14][15][16][17][18][19] These guidelines outline the conditions for long-term, intermediate, and accelerated stability studies. The goal of these studies is to establish a re-test period for the drug substance and a shelf life for the drug product under specified storage conditions.
The choice of analytical methods for stability testing is critical. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of Clotrimazole and its degradation products.
V. Conclusion and Future Perspectives
The thermodynamic stability profile of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (Clotrimazole) is characterized by the existence of at least two polymorphic forms, with Form 1 being the thermodynamically stable form and Form 2 being a metastable polymorph. This monotropic relationship underscores the importance of controlling the crystallization process to ensure the consistent formation of the desired stable form. Thermal analysis by DSC and TGA provides valuable data on the melting behavior and thermal decomposition of Clotrimazole. While the compound is relatively stable, its slight hygroscopicity necessitates control of humidity during storage.
Future research should focus on a more detailed characterization of the solid-state properties of both polymorphs, including a definitive determination of their thermodynamic relationship and the kinetics of the metastable-to-stable transformation under various conditions. A comprehensive understanding of the factors influencing the thermodynamic stability of Clotrimazole will continue to be a cornerstone for the development of safe, effective, and stable pharmaceutical products.
References
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1). Retrieved from [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). European Pharmaceutical Review. Retrieved from [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy. Retrieved from [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. (n.d.). ResearchGate. Retrieved from [Link]
-
Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - European Medicines Agency (EMA). Retrieved from [Link]
-
Zhang, J., Liu, M., Xu, M., Chen, Z., Peng, X., Yang, Q., ... & Zeng, Z. (2023). Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. The Journal of Chemical Physics, 158(3), 034503. Retrieved from [Link]
-
Zhang, J., Liu, M., Xu, M., Chen, Z., Peng, X., Yang, Q., ... & Zeng, Z. (2023). Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. The Journal of Chemical Physics, 158(3), 034503. Retrieved from [Link]
-
Zhang, J., Liu, M., Xu, M., Chen, Z., Peng, X., Yang, Q., ... & Zeng, Z. (2023). Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. AIP Publishing. Retrieved from [Link]
-
PRODUCT MONOGRAPH CLOTRIMADERM Clotrimazole (Topical Cream USP 1% and Topical Solution USP 1%) Antifungal Agent. (2016, December 14). Retrieved from [Link]
-
Li, Y., Wang, J., Li, Y., Zhang, Y., & Wang, J. (2021). Multicomponent crystals of clotrimazole: a combined theoretical and experimental study. CrystEngComm, 23(38), 6977-6993. Retrieved from [Link]
-
Zhang, J., et al. (2023). Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. ResearchGate. Retrieved from [Link]
-
Li, Y., Wang, J., Li, Y., Zhang, Y., & Wang, J. (2021). Multicomponent crystals of clotrimazole: a combined theoretical and experimental study. CrystEngComm, 23(38), 6977-6993. Retrieved from [Link]
-
Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug discovery today, 8(19), 898–905. Retrieved from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]
-
Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Retrieved from [Link]
-
Crystal Classroom Pt1 Ep4 - Mono-Enantio Relationships. (2024, November 26). YouTube. Retrieved from [Link]
-
Kumar, L., & Bansal, A. K. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of pharmaceutical sciences, 105(8), 2460–2468. Retrieved from [Link]
-
Estimating Relative Stability of Polymorphs by Generation of Configurational Free Energy Phase Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved from [Link]
-
Langmuir adsorption Isotherm plot for Clotrimazole at 30 o C and 50 o C. (n.d.). ResearchGate. Retrieved from [Link]
-
(a) The relation between Gibbs free energy and temperature for the... (n.d.). ResearchGate. Retrieved from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
studies on formulation and evaluation of clotrimazole cocrystals. (2022, October 4). ResearchGate. Retrieved from [Link]
- CN115611812A - Clotrimazole crystal form and preparation method thereof. (n.d.). Google Patents.
-
Experimental solubility of clotrimazole and some thermodynamic aspects of dissolution in different solvents. (2019). Thermochimica Acta, 682, 178431. Retrieved from [Link]
-
Chadha, R., Saini, A., Arora, P., & Bhandari, S. (2015). Soluble Salts and Cocrystals of Clotrimazole. Crystal Growth & Design, 15(7), 3464–3476. Retrieved from [Link]
-
Crystal Classroom Pt3 Ep5 - DSC Thermodynamic Relationships. (2024, March 18). YouTube. Retrieved from [Link]
-
Moisture sorption isotherm – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Moisture sorption isotherm. (n.d.). Wikipedia. Retrieved from [Link]
-
Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics. (2022, April 11). Improved Pharma. Retrieved from [Link]
-
Moisture Sorption Isotherms. (n.d.). ProUmid. Retrieved from [Link]
-
(PDF) Polymorphism of monotropic forms: relationships between thermochemical and structural characteristics. (n.d.). ResearchGate. Retrieved from [Link]
-
Ho, R. H., & Pikal, M. J. (2000). The use of polynomial equations to predict the moisture isotherms of tablet products. Pharmaceutical development and technology, 5(2), 223–230. Retrieved from [Link]
-
Clotrimazole. (n.d.). PubChem. Retrieved from [Link]
-
Official Monographs for Part I / Clotrimazole. (n.d.). Retrieved from [Link]
-
Chapter 10 GIBBS FREE ENERGY COMPOSITION AND PHASE DIAGRAMS OF BINARY SYSTEMS. (2011, May 7). MyCourses. Retrieved from [Link]
Sources
- 1. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 12. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
- 19. rsc.org [rsc.org]
